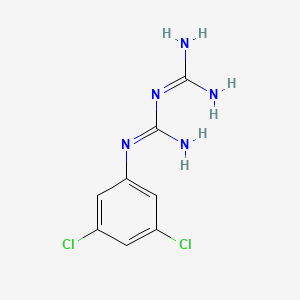

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXACHZAYWAZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339817 | |

| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-93-1 | |

| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,5-Dichlorphenyl)imidodicarbonimiddiamid beinhaltet typischerweise die Reaktion von 3,5-Dichloranilin mit Cyanamid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Salzsäure oder Schwefelsäure durchgeführt. Die Reaktionsmischung wird auf eine bestimmte Temperatur, typischerweise um 60-80 °C, erhitzt und mehrere Stunden gerührt, um eine vollständige Umwandlung der Ausgangsmaterialien zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von N-(3,5-Dichlorphenyl)imidodicarbonimiddiamid einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen trägt zu einer gleichbleibenden Produktqualität bei. Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(3,5-Dichlorphenyl)imidodicarbonimiddiamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Diese Reaktion führt typischerweise zur Bildung entsprechender oxidierter Produkte.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Chloratome im Phenylring können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; Reaktionsbedingungen: saures oder neutrales Medium, Raumtemperatur bis erhöhte Temperaturen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionsbedingungen: wasserfreie Lösungsmittel, niedrige bis moderate Temperaturen.

Substitution: Natriumhydroxid, Kalium-tert-butoxid; Reaktionsbedingungen: polare aprotische Lösungsmittel, erhöhte Temperaturen.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit Wasserstoffatomen, die die Chloratome ersetzen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Chloratome ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide serves as a building block in the synthesis of more complex organic molecules. It is utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Exhibiting effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

Medicine

In medical research, this compound is explored for:

- Therapeutic Applications : Particularly in the treatment of infectious diseases and cancer. Preclinical studies have evaluated its efficacy and safety as a chemotherapeutic agent.

- Mechanism of Action : The compound is known to inhibit thymidylate synthase (TYMS), essential for DNA synthesis and repair, thus disrupting the proliferation of cancer cells.

Industry

In industrial applications, this compound is employed in the production of polymers and resins. Its chemical properties make it suitable for various formulations in materials science.

Case Study 1: Antitumor Efficacy

A study on various cancer cell lines revealed that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests potential development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays showed effective antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range, indicating its potential use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The imidodicarbonimidic diamide group is a hallmark of biguanide derivatives, which are known for diverse biological activities. Key structural analogs differ in:

- Substituent position on the phenyl ring : Chlorine or other groups (e.g., methoxy, trifluoromethyl) at positions 2, 3, 4, or 3.

- Core functional groups : Replacement of the imidodicarbonimidic diamide with succinimide, cyclopropane dicarboximide, or urea.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity : Imidodicarbonimidic diamides are more polar than urea or dicarboximide derivatives due to multiple hydrogen-bonding sites.

- Stability : Cyclopropane dicarboximides (procymidone) exhibit greater environmental persistence compared to hydrolytically labile succinimides (NDPS) .

Biologische Aktivität

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, also known as a derivative of imidodicarbonimidic diamide, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 237.2584 g/mol

- Synonyms : N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

This compound features a dichlorophenyl group attached to an imidodicarbonimidic backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has been identified as an inhibitor of thymidylate synthase (TYMS), an essential enzyme in DNA synthesis and repair. The inhibition of TYMS can lead to reduced proliferation of cancer cells by disrupting nucleotide synthesis .

Biological Activity Overview

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including malignant melanoma and breast cancer cells. The selectivity index indicates a higher toxicity towards cancer cells compared to normal cells, suggesting potential for therapeutic use in oncology .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests that the compound could be developed further as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions involving malic acid derivatives and 3,5-dichloroaniline, followed by functionalization (e.g., succinic anhydride coupling for hapten preparation). Structural validation requires multi-technique characterization:

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., imide, amide bonds).

- Nuclear Magnetic Resonance (¹H NMR) : Identifies proton environments and substitution patterns.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .

- X-ray Crystallography (if applicable): Resolves 3D conformation.

Q. How do experimental models assess the acute nephrotoxicity of N-(3,5-dichlorophenyl)-containing compounds?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are dosed intraperitoneally or orally with the compound. Toxicity endpoints include:

- Biomarkers : Blood urea nitrogen (BUN), serum creatinine, and urinary protein levels.

- Histopathology : Renal tubular necrosis or inflammation.

- Time-course studies : Monitor onset (24–48 hours) and recovery (7–14 days post-exposure). Gender differences in sensitivity (e.g., higher susceptibility in male rats) must be controlled .

Q. What are the primary applications of N-(3,5-dichlorophenyl) derivatives in agricultural research?

- Methodological Answer : Structurally related compounds like Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropanedicarboximide) are used as fungicides. Research protocols evaluate:

- Efficacy : Dose-response studies on crop pathogens (e.g., Botrytis cinerea in strawberries).

- Environmental persistence : Soil half-life and metabolite profiling via HPLC .

Advanced Research Questions

Q. How does metabolic activation via cytochrome P450 (CYP) enzymes influence the toxicity of N-(3,5-dichlorophenyl)succinimide (NDPS)?

- Methodological Answer : NDPS requires bioactivation by hepatic CYP enzymes (e.g., CYP2E1) to generate reactive intermediates. Experimental approaches include:

- Enzyme induction : Pretreatment with acetone or ethanol to upregulate CYP isoforms.

- Inhibitor studies : Co-administration of CYP inhibitors (e.g., disulfiram) to block bioactivation.

- Metabolite profiling : LC-MS/MS identification of nephrotoxic metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS). Enhanced toxicity in acetone-pretreated rats correlates with CYP2E1 induction .

Q. What contradictory findings exist regarding dose-dependent interactions between N-(3,5-dichlorophenyl) derivatives and CYP inducers?

- Methodological Answer : While high-dose acetone (≥500 mg/kg) potentiates NDPS nephrotoxicity via CYP2E1 induction, lower doses (≤200 mg/kg) show no effect. Contradictions arise from:

Q. How can structure-activity relationships (SAR) guide the design of N-(3,5-dichlorophenyl) analogs with improved anticancer activity?

- Methodological Answer : SAR studies on pyrazoline and chalcone derivatives reveal:

- Electron-withdrawing groups (e.g., Cl at 3,5-positions) enhance cytotoxicity.

- Triazine hybrids : Incorporating 1,3,5-triazine moieties improves DNA intercalation and topoisomerase inhibition.

- In silico modeling : Molecular docking (e.g., with EGFR or PARP targets) prioritizes candidates for synthesis.

Example: N-(3,5-dichlorophenyl)pyrazoline-triazine hybrids show IC₅₀ values <10 µM in breast cancer cell lines .

Q. What methodologies resolve discrepancies in gender-specific toxicity of N-(3,5-dichlorophenyl) metabolites?

- Methodological Answer : Gender dimorphism in toxicity (e.g., higher NDHS nephrotoxicity in male rats) is investigated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.